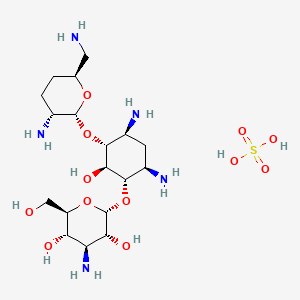

Dibekacin sulfate

Description

Properties

CAS No. |

58580-55-5 |

|---|---|

Molecular Formula |

C18H39N5O12S |

Molecular Weight |

549.6 g/mol |

IUPAC Name |

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |

InChI Key |

GXKUKBCVZHBTJW-UHFFFAOYSA-N |

SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dibekacin sulfate; Debecacin sulfate; EINECS 261-341-0; Orbicin; Panimycin. |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Dibekacin Sulfate

Interaction with Bacterial Ribosomes and Inhibition of Protein Synthesis

The primary intracellular target of Dibekacin (B1670413) sulfate (B86663) is the bacterial ribosome, the cellular machinery responsible for protein synthesis. By interfering with ribosomal function, Dibekacin effectively halts the production of essential proteins, leading to bacterial demise. sketchy.comwikipedia.org

Dibekacin binds with high affinity and irreversibly to the 30S subunit of the bacterial ribosome. sketchy.compatsnap.comcreative-diagnostics.comnih.gov This interaction is highly specific, targeting the A-site (aminoacyl-tRNA recognition site) on the 16S ribosomal RNA (rRNA), a critical component for the decoding of messenger RNA (mRNA). wikipedia.orgnih.govhee.nhs.uk The chemical structure of Dibekacin, particularly its amino sugar moieties linked to a 2-deoxystreptamine (B1221613) ring, facilitates this precise binding. nih.govjumedicine.comnih.gov This binding event is the foundational step for all subsequent inhibitory actions of the antibiotic. embopress.orgacs.org The interaction is stabilized by specific contacts between the drug molecule and nucleotides within the A-site, which perturbs the conformation of the decoding region. alkemlabs.comasm.org

Table 1: Characteristics of Dibekacin Binding to the Bacterial Ribosome

| Target Component | Specific Binding Site | Binding Nature | Consequence of Binding |

| 30S Ribosomal Subunit | 16S rRNA | High-affinity, Irreversible patsnap.comcreative-diagnostics.comnih.gov | Conformational change in the A-site mdpi.com |

| A-Site (Decoding Region) | Near nucleotide 1400 wikipedia.orgalkemlabs.com | Covalent-like geometry embopress.org | Interference with codon-anticodon interaction alkemlabs.com |

The binding of Dibekacin to the 30S subunit interferes with the assembly of the translational machinery. Specifically, it disrupts the proper formation of the initiation complex, which consists of the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA). longdom.orgsketchy.compatsnap.comontosight.ai By binding to the 30S subunit, aminoglycosides can block the formation of a functional 70S ribosome, which is necessary for protein synthesis to begin. basicmedicalkey.com This blockade can result in the accumulation of aberrant initiation complexes, sometimes referred to as "monosomes," where a single ribosome is stalled on the mRNA, preventing further translation. basicmedicalkey.com Studies on related aminoglycosides have demonstrated that they can induce the release of fMet-tRNA from the initiation complex, effectively aborting the process before it starts. jst.go.jp Furthermore, research suggests aminoglycosides can inhibit the initiation of DNA replication by interrupting the attachment of the origin of replication (oriC) to the cell membrane, a process that is linked to the protein synthesis machinery. asm.org

A hallmark of aminoglycoside action, including that of Dibekacin, is the induction of errors during the elongation phase of protein synthesis. longdom.orgnumberanalytics.com The conformational changes in the A-site caused by drug binding reduce the fidelity of the decoding process. mdpi.com This leads to the misreading of mRNA codons by the ribosome, causing the incorporation of incorrect amino acids into the growing polypeptide chain. longdom.orgpatsnap.comnumberanalytics.comontosight.ai The result is the synthesis of non-functional, partially formed, or toxic proteins. google.com

Recent research using quantitative mass spectrometry has revealed that this process can be more complex than single, random errors. nih.gov Bactericidal aminoglycosides can induce "error clusters," where multiple amino acid substitutions occur in close proximity within the same protein. nih.govresearchgate.net The frequency of these downstream errors in a cluster can be significantly higher than the initial misreading event and appears to be influenced by the antibiotic's ability to inhibit ribosome translocation along the mRNA. nih.govresearchgate.net The accumulation of these misfolded and aberrant proteins contributes significantly to proteotoxic stress within the bacterial cell. nih.govresearchgate.net

The bactericidal activity of Dibekacin is the ultimate consequence of the aforementioned ribosomal disruptions. patsnap.com The primary mechanism leading to cell death is the catastrophic failure of cellular processes due to the inhibition of essential protein synthesis and the accumulation of aberrant proteins. longdom.orgsketchy.com These faulty proteins can disrupt numerous cellular functions. A crucial secondary effect is the damage to the bacterial cell membrane. nih.gov Some of the mistranslated, aberrant proteins are inserted into the cytoplasmic membrane, which compromises its integrity and leads to the leakage of vital intracellular components. nih.gov This membrane damage also facilitates an accelerated, energy-dependent uptake of more aminoglycoside molecules into the cytoplasm, creating a self-promoting cycle of lethal events that rapidly kills the bacterium. nih.gov

Induction of mRNA Misreading and Aberrant Protein Production

Bacterial Cell Permeation and Intracellular Accumulation

Before Dibekacin can reach its ribosomal target, it must first traverse the formidable barrier of the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria. biorxiv.org

The entry of Dibekacin across the outer membrane of Gram-negative bacteria is a multi-faceted process. As a polycationic molecule, Dibekacin initially binds electrostatically to negatively charged components on the bacterial surface, such as the lipopolysaccharide (LPS). nih.govjumedicine.com This interaction displaces divalent cations like Mg²⁺ and Ca²⁺ that normally stabilize the LPS structure, leading to transient disruptions and the formation of fissures in the outer membrane. nih.govjumedicine.comaafp.org

Concurrently, Dibekacin, being a relatively small and hydrophilic molecule, diffuses through aqueous channels formed by porin proteins, such as OmpF and OmpC. biorxiv.orgasm.orgmhmedical.com Studies quantifying the transport of structurally similar aminoglycosides provide insight into this process. For instance, the permeation rates for gentamicin (B1671437) and kanamycin (B1662678) through porins have been measured, demonstrating that these channels are an efficient pathway. biorxiv.orgresearchgate.net Once across the outer membrane and into the periplasmic space, subsequent transport across the inner cytoplasmic membrane is an energy-dependent process, requiring the proton-motive force. jumedicine.commhmedical.com

Table 2: Permeation of Aminoglycosides Through E. coli Outer Membrane Porins

| Porin Type | Kanamycin Permeation Rate (molecules/s) | Gentamicin Permeation Rate (molecules/s) | Amikacin (B45834) Permeation Rate (molecules/s) |

| OmpF | ≈10 | ≈15 | <1 |

| OmpC | ≈11 | ≈8 | <1 |

| ChiP | ≈5 | ≈3 | ≈2 |

| LamB | ≤1 | ≤1 | ≤1 |

| Data derived from studies on E. coli and recalculated for a concentration gradient of 10 µM. The data illustrates the general mechanism by which aminoglycosides like Dibekacin transit the outer membrane. biorxiv.orgresearchgate.net |

A Detailed Examination of Dibekacin Sulfate's Bactericidal Mechanisms

This compound is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B. researchgate.net Its efficacy as an antibacterial agent is rooted in its specific interactions within the bacterial cell, targeting fundamental processes to induce cell death. This article focuses exclusively on the molecular and cellular mechanisms of action of this compound and the critical role of transport systems in its uptake by bacteria.

Role of Transport Systems in Intracellular Uptake

For dibekacin (B1670413) sulfate (B86663) to exert its effect on the ribosome, it must first cross the bacterial cell envelope to reach the cytoplasm. This process is complex, particularly in Gram-negative bacteria, and occurs in several distinct phases.

The initial step involves an electrostatic interaction. As a polycationic molecule, dibekacin is attracted to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS). asm.orgresearchgate.netnih.gov This binding can disrupt the outer membrane, displacing divalent cations like magnesium and calcium that normally stabilize the LPS structure, and allows the antibiotic to pass into the periplasmic space. researchgate.netnih.gov Small hydrophilic molecules like aminoglycosides can also diffuse through aqueous channels formed by porin proteins in the outer membrane. nih.govbiorxiv.org

From the periplasm, the transport of dibekacin across the inner cytoplasmic membrane is an active, energy-dependent process. frontiersin.orgasm.org This transport relies on the electrochemical potential across the membrane, also known as the proton-motive force (PMF). elifesciences.orgfrontiersin.org The electron transport chain is crucial for maintaining this membrane potential, which is why aminoglycosides are significantly less effective against anaerobic bacteria that lack this respiratory process. frontiersin.orgresearchgate.net This energy-dependent uptake occurs in two phases: a slow initial phase (EDP-I) where a small number of molecules enter and bind to ribosomes, and a second, more rapid phase (EDP-II) where the incorporation of mistranslated proteins into the cell membrane is thought to cause further damage, leading to a massive influx of the drug. elifesciences.orgasm.orgnih.govelifesciences.org Some research also suggests that transport systems for other molecules, such as the oligopeptide (Opp) transport system, may play a role in the active transport of aminoglycosides.

Table 2: Stages of Dibekacin Uptake into Gram-Negative Bacteria

| Stage | Location | Mechanism | Influencing Factors |

|---|---|---|---|

| Initial Binding | Outer Membrane | Electrostatic attraction between positively charged dibekacin and negatively charged LPS. asm.orgnih.gov | Divalent cations (Ca²⁺, Mg²⁺). researchgate.net |

| Periplasmic Transit | Outer Membrane / Periplasm | Diffusion through porin channels and disruption of membrane integrity. nih.govbiorxiv.org | Porin expression and size exclusion. nih.gov |

| Energy-Dependent Uptake (EDP-I & II) | Inner (Cytoplasmic) Membrane | Active transport driven by the proton-motive force (PMF). frontiersin.orgelifesciences.orgelifesciences.org | Oxygen-dependent electron transport chain, membrane potential. researchgate.netfrontiersin.org |

Mechanisms of Antimicrobial Resistance to Dibekacin Sulfate

Enzymatic Inactivation Mechanisms

The most prevalent mechanism of resistance to dibekacin (B1670413) and other aminoglycosides is the enzymatic modification of the antibiotic by a group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). nih.govmjima.orgmdpi.com These enzymes, often encoded by genes on mobile genetic elements like plasmids, facilitate the rapid spread of resistance among bacterial populations. mdpi.comactanaturae.ru AMEs catalyze the covalent modification of specific amino or hydroxyl groups on the dibekacin molecule. frontiersin.orgasm.org This chemical alteration sterically hinders the antibiotic's ability to bind to its target, the bacterial ribosome, thereby rendering it ineffective. frontiersin.orgresearchgate.net There are three main classes of AMEs that inactivate dibekacin: phosphotransferases, acetyltransferases, and nucleotidyltransferases. mdpi.comasm.org

Aminoglycoside phosphotransferases (APHs) inactivate dibekacin by catalyzing the ATP- or GTP-dependent phosphorylation of a hydroxyl group on the antibiotic. mdpi.comnih.gov The resulting phosphorylated drug exhibits significantly reduced affinity for its ribosomal target. nih.gov

Dibekacin, which is 3′,4′-dideoxykanamycin B, was specifically designed to be resistant to the activity of APH(3') enzymes, a common resistance mechanism against its parent compound, kanamycin (B1662678). asm.orgmdpi.com However, it remains susceptible to other APHs, particularly those that act on the 2''-hydroxyl group. qmul.ac.ukgoogle.com Several enzymes within the APH(2") subclass have been identified to confer resistance to dibekacin. mdpi.comnih.gov For instance, APH(2")-Ia, APH(2")-Ib, APH(2")-Ic, and APH(2")-Id all produce resistance to a range of 4,6-disubstituted aminoglycosides, including dibekacin. nih.govoup.com In many pathogenic bacteria, the gene encoding APH(2") is part of a bifunctional enzyme, further broadening the resistance profile. mdpi.comqmul.ac.uk

Table 1: Aminoglycoside Phosphotransferases (APHs) Active Against Dibekacin

| Enzyme Family | Specific Enzyme(s) | Modification Pathway | Effect on Dibekacin |

| APH(2") | APH(2")-Ia, APH(2")-Ib, APH(2")-Ic, APH(2")-Id | Phosphorylation of the 2"-hydroxyl group | Inactivation / Resistance |

Aminoglycoside acetyltransferases (AACs) mediate resistance by transferring an acetyl group from acetyl-coenzyme A to one of the amino groups of the dibekacin molecule. mdpi.comasm.org This acetylation prevents the antibiotic from binding effectively to the ribosome. frontiersin.org

The AAC(6′) family of enzymes is the most clinically prevalent and is known to confer resistance to a wide array of aminoglycosides, including dibekacin. mdpi.comasm.org These enzymes catalyze the N-acetylation of the 6'-amino group. asm.org Specific variants, such as those designated AAC(6')-I, are associated with resistance to tobramycin (B1681333), amikacin (B45834), and dibekacin. asm.orgoup.com Additionally, certain bifunctional enzymes possess an AAC(6') domain that is active against dibekacin. actanaturae.runih.gov For example, the second domain of the bifunctional enzyme AAC(3)-Ib/AAC(6')-Ib' demonstrates broad substrate specificity that includes dibekacin. actanaturae.runih.gov

Table 2: Aminoglycoside Acetyltransferases (AACs) Active Against Dibekacin

| Enzyme Family | Specific Enzyme(s) / Domain | Modification Pathway | Effect on Dibekacin |

| AAC(6') | AAC(6')-I, AAC(6')-Ib' | Acetylation of the 6'-amino group | Inactivation / Resistance |

Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate dibekacin by transferring an adenyl group (AMP) from ATP to a hydroxyl group. mdpi.comfrontiersin.org As with other enzymatic modifications, this adenylation leads to a modified drug that binds poorly to the ribosome. asm.org

Dibekacin is a known substrate for the ANT(2”)-Ia enzyme, which confers resistance to gentamicin (B1671437), tobramycin, and kanamycin as well. mjima.orgmdpi.comnih.gov While some ANT(4') family enzymes are major sources of resistance to aminoglycosides like amikacin and tobramycin, their activity on dibekacin is limited. mcmaster.carutgers.edu Because dibekacin is a 3',4'-dideoxy derivative, it lacks the 4'-hydroxyl group that is the target for ANT(4')-II enzymes. asm.orgrutgers.edu However, resistance can be conferred by bifunctional variants like ANT(4')(4''), which can modify the 4''-hydroxyl group instead. researchgate.net

Table 3: Aminoglycoside Nucleotidyltransferases (ANTs) Active Against Dibekacin

| Enzyme Family | Specific Enzyme(s) | Modification Pathway | Effect on Dibekacin |

| ANT(2") | ANT(2")-Ia | Adenylylation of the 2"-hydroxyl group | Inactivation / Resistance |

| ANT(4') | ANT(4')(4'') (bifunctional) | Adenylylation of the 4"-hydroxyl group | Inactivation / Resistance |

The emergence of bifunctional enzymes, which possess two distinct aminoglycoside-modifying domains, presents a formidable challenge in antibiotic therapy. mdpi.com These enzymes can inactivate a very broad range of aminoglycosides, often leading to high-level resistance. actanaturae.ru

The most clinically significant bifunctional enzyme that inactivates dibekacin is AAC(6')-APH(2"). mdpi.com This enzyme, found in Gram-positive pathogens like Enterococcus faecalis and Staphylococcus aureus, combines the activities of an N-acetyltransferase and an O-phosphotransferase. actanaturae.rumdpi.comoup.com The N-terminal domain exhibits AAC(6') activity, while the C-terminal domain has APH(2") activity. actanaturae.runih.gov This dual-activity allows the enzyme to confer resistance to nearly all clinically important aminoglycosides, including gentamicin, tobramycin, kanamycin, and dibekacin. actanaturae.rumdpi.com

Table 4: Bifunctional Enzymes Active Against Dibekacin

| Enzyme Name | Enzymatic Activities | Substrates Including Dibekacin |

| AAC(6')-Ie-APH(2")-Ia | 6'-N-acetyltransferase and 2"-O-phosphotransferase | Gentamicin, Kanamycin, Tobramycin, Dibekacin. actanaturae.rumdpi.com |

| AAC(3)-Ib/AAC(6')-Ib' | 3-N-acetyltransferase and 6'-N-acetyltransferase | The AAC(6')-Ib' domain has broad specificity including Amikacin, Dibekacin, and Gentamicin. actanaturae.runih.gov |

Aminoglycoside Nucleotidyltransferases (ANTs) and Nucleotidylation Pathways

Ribosomal Target Modification

An alternative to enzymatic inactivation is for bacteria to develop resistance by altering the antibiotic's target site. nih.govfrontiersin.org Dibekacin, like other aminoglycosides, functions by binding to the A-site within the 16S ribosomal RNA (rRNA) of the small (30S) ribosomal subunit. nih.govontosight.aimcmaster.ca This binding disrupts protein synthesis, leading to misreading of the genetic code and eventual cell death. ontosight.aiontosight.ai Alterations in this binding site can reduce the drug's affinity, conferring resistance. frontiersin.orgethz.ch

Acquired resistance can arise from point mutations in the bacterial gene encoding 16S rRNA (rrs). ethz.choup.com These mutations are less common than enzymatic modification but can confer high-level resistance to a broad spectrum of aminoglycosides. nih.govoup.com

Studies have identified specific nucleotides in the ribosomal A-site that are critical for aminoglycoside binding. ethz.ch For 2-deoxystreptamine (B1221613) aminoglycosides like dibekacin, a key interaction occurs at nucleotide A1408 (E. coli numbering). ethz.choup.com A single base substitution at this position can disrupt drug binding and confer high-level resistance to amikacin, tobramycin, gentamicin, and dibekacin. oup.com Other mutations within the decoding site, such as those affecting the C1409-G1491 base pair, can also alter the geometry of the binding pocket and reduce the affinity of the antibiotic. ethz.ch This mechanism of resistance underscores the critical nature of the specific rRNA structure for the bactericidal activity of dibekacin.

Ribosomal Methylation Conferring Resistance

A significant mechanism for high-level resistance to aminoglycosides, including dibekacin, is the enzymatic modification of the antibiotic's target site on the ribosome. nih.govasm.org This is primarily achieved through the post-transcriptional methylation of the 16S rRNA component of the 30S ribosomal subunit. nih.govasm.orgjetir.org This modification reduces the binding affinity of the aminoglycoside to the ribosome, rendering the drug ineffective. ethz.ch

The enzymes responsible for this methylation are 16S rRNA methyltransferases. The acquisition of genes encoding these enzymes, such as armA or rmtB, can lead to broad resistance against many aminoglycosides. Plasmid-mediated 16S rRNA methylation has been identified as a critical resistance mechanism in clinical pathogens, conferring high-level resistance to 4,6-disubstituted aminoglycosides, a category that includes dibekacin. nih.govethz.ch This type of resistance is particularly concerning because it can be transferred between different bacterial species, contributing to the spread of multidrug resistance. ethz.ch While enzymatic modification of the antibiotic itself is a more common resistance strategy, ribosomal methylation represents an emerging and formidable challenge in treating bacterial infections. nih.govasm.org

Efflux Pump Systems

Efflux pumps are transport proteins embedded in the bacterial membrane that actively expel harmful substances, including antibiotics like dibekacin, from the cell. mdpi.comnih.gov This mechanism prevents the antibiotic from reaching its intracellular target, the ribosome, thereby reducing its efficacy. mdpi.com In Gram-negative bacteria, these pumps are often complex tripartite systems that span both the inner and outer membranes. nih.govasm.org The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in these bacteria. nih.govasm.org

Identification and Characterization of Specific Efflux Pumps (e.g., MexXY/OprM)

In Pseudomonas aeruginosa, a significant opportunistic pathogen, the MexXY-OprM efflux system is a primary driver of resistance to aminoglycosides. nih.govmdpi.com The MexXY system is notable for its unique ability to export aminoglycosides, a trait not shared by all RND pumps. nih.govbiorxiv.org This tripartite system consists of the inner membrane transporter (MexY), the periplasmic adaptor protein (MexX), and the outer membrane channel (OprM). biorxiv.orgmcmaster.ca

The expression of the mexXY operon can be induced by the presence of various antimicrobial agents, including aminoglycosides. mdpi.com Overexpression of the MexXY-OprM pump has been observed in clinical isolates and is linked to acquired resistance. nih.govmcmaster.ca Mutations in regulatory genes, such as mexZ, are known to cause increased expression of MexXY, leading to enhanced resistance. mdpi.com

Table 1: Characterization of the MexXY-OprM Efflux Pump

| Component | Location | Function | Gene(s) | Role in Dibekacin Resistance |

|---|---|---|---|---|

| MexY | Inner Membrane | RND Transporter; Substrate recognition and export | mexY | Actively transports dibekacin out of the cytoplasm. nih.govbiorxiv.org |

| MexX | Periplasmic Space | Membrane Fusion/Adaptor Protein; Connects MexY to OprM | mexX | Forms the bridge for the efflux channel. biorxiv.org |

Role of Efflux in Reducing Intracellular Dibekacin Sulfate (B86663) Concentrations

The primary function of efflux pumps in antibiotic resistance is to lower the intracellular concentration of the drug. ethz.chmdpi.com By actively pumping dibekacin out of the bacterial cell, systems like MexXY-OprM prevent the antibiotic from accumulating to a level sufficient to inhibit protein synthesis. ethz.ch This reduction in intracellular concentration allows the bacteria to survive and continue to grow even in the presence of the antibiotic. mdpi.com The MexXY-OprM system is a key contributor to the natural resistance of P. aeruginosa to aminoglycosides and is also implicated in the development of adaptive resistance, where bacteria exhibit increased recalcitrance after initial exposure to the drug. nih.gov

Alterations in Bacterial Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a selective barrier, regulating the influx of substances, including antibiotics. mdpi.comdovepress.com Alterations to this membrane can significantly reduce the permeability to drugs like dibekacin, contributing to resistance. mdpi.comresearchgate.net This can occur through several modifications.

One mechanism is the modification of porins, which are protein channels that allow the passage of small, hydrophilic molecules across the outer membrane. mdpi.com Bacteria can reduce antibiotic influx by decreasing the number of these channels or by altering their structure to make them less permeable to specific antibiotics. mdpi.comacs.org While aminoglycosides are known to diffuse through porins in vitro, the definitive role of porin loss in clinical resistance to this class of antibiotics is still being fully elucidated. asm.org

Another strategy involves changes to the lipopolysaccharide (LPS) component of the outer membrane. dovepress.comresearchgate.net Modifications to the structure of LPS can create a more impermeable barrier, limiting the penetration of antibiotics. researchgate.net For aminoglycosides, initial binding to LPS is a crucial first step for their entry into Gram-negative cells. asm.org Therefore, changes in LPS can disrupt this initial interaction and reduce uptake.

Genetic Basis and Dissemination of Resistance Determinants

Resistance to dibekacin is often mediated by specific genes that can be located on either the bacterial chromosome or on mobile genetic elements like plasmids and transposons. mdpi.comscispace.com The presence of these genes on mobile elements is a major factor in the rapid spread of resistance among different bacterial strains and species. scispace.com

The most common genetic basis for dibekacin resistance is the acquisition of genes encoding aminoglycoside-modifying enzymes (AMEs). frontiersin.orgmdpi.com These enzymes inactivate the antibiotic through chemical modification. The primary families of AMEs that affect dibekacin include:

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group to the antibiotic. asm.org The aac(6')-Ib gene, for example, confers resistance to dibekacin, amikacin, and tobramycin and is frequently found in Gram-negative bacteria. researchgate.net The aac(2')-Ib gene has been identified in Mycobacterium fortuitum and confers resistance to dibekacin and gentamicin. msf.org

Aminoglycoside Phosphotransferases (APHs): These enzymes add a phosphate (B84403) group. asm.org A novel enzyme, APH(2″)-If, has been shown to confer resistance to 4,6-disubstituted aminoglycosides like dibekacin. nih.gov

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer an adenyl group. asm.orgfrontiersin.org

Transposons are key vectors for the dissemination of these resistance genes. For instance, the transposon Tn2401 was identified in a clinical isolate of P. aeruginosa and was found to carry genes for both an aminoglycoside 3'-phosphotransferase and an aminoglycoside 6'-N-acetyltransferase, conferring resistance to a wide range of aminoglycosides, including dibekacin. scispace.com The ability of such transposons to move between plasmids and the bacterial chromosome facilitates the spread of multidrug resistance. scispace.com

Table 2: Key Genes Associated with Dibekacin Sulfate Resistance

| Gene | Enzyme Family | Mechanism | Conferring Resistance To | Genetic Element |

|---|---|---|---|---|

| aac(6')-Ib | AAC | Acetylation | Dibekacin, Amikacin, Tobramycin, Netilmicin | Plasmids, Transposons, Integrons mdpi.comresearchgate.net |

| aac(3)-IV | AAC | Acetylation | Dibekacin, Gentamicin | Plasmids |

| aac(2')-Ib | AAC | Acetylation | Dibekacin, Gentamicin, Tobramycin, Netilmicin | Chromosome (M. fortuitum) msf.org |

| aph(2")-If | APH | Phosphorylation | Dibekacin, Kanamycin, Tobramycin, Gentamicin | Not specified nih.gov |

| mexXY | RND Efflux Pump | Efflux | Dibekacin and other aminoglycosides, tetracyclines, macrolides | Chromosome (P. aeruginosa) nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Research

The preclinical evaluation of a drug candidate is a critical step in its development. For dibekacin (B1670413) sulfate (B86663), these early studies in animal models have been instrumental in characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its antibacterial efficacy.

Absorption and Distribution Studies in in vivo Animal Models

Tissue-Specific Accumulation and Distribution Profiles

Preclinical studies in animal models have demonstrated that dibekacin, like other aminoglycosides, distributes primarily in the extracellular fluid. Following administration, the compound exhibits a notable accumulation in specific tissues.

In a study conducted on rabbits, the tissue concentrations of dibekacin were determined after repeated doses. The highest concentrations were found in the renal cortex and medulla, followed by the lung, liver, and heart. nih.gov This pattern of accumulation, particularly the high concentration in the kidneys, is a characteristic feature of aminoglycoside antibiotics and is an important consideration in preclinical assessments. nih.gov The binding of dibekacin to tissues also varied, with the greatest binding observed in the renal cortex and medulla. nih.gov

The route of administration has been shown to significantly influence tissue distribution. Intravenous bolus injections in rabbits resulted in higher tissue concentrations compared to intravenous infusion or intramuscular injection. nih.gov

Systemic Exposure and Bioavailability in Animal Systems

The systemic exposure and bioavailability of dibekacin have been evaluated in various animal models. Following intramuscular administration in healthy volunteers, dibekacin is rapidly absorbed. nih.gov The pharmacokinetic behavior of dibekacin was found to be consistent across different dosage levels in human volunteer studies, suggesting linear pharmacokinetics within the tested range. nih.gov

In rabbits, the plasma concentrations of dibekacin showed significant differences between the first and fifth doses when administered via intravenous bolus injection, indicating potential for accumulation with repeated dosing. nih.gov The elimination half-life of dibekacin has been reported to be approximately 2.24 hours, which is comparable to other aminoglycosides. nih.gov The volume of distribution is relatively low, indicating that the drug is mainly distributed in the blood plasma.

Interactive Table: Pharmacokinetic Parameters of Dibekacin in Animal and Human Studies

| Parameter | Value | Species/Study Population | Reference |

| Elimination Half-life (t½) | ~2.24 hours | Human Volunteers | nih.gov |

| Time to Peak Concentration (tmax) | 0.84 hours | Human Volunteers (IM) | nih.gov |

| Volume of Distribution (Vd) | 0.136 L/kg | Human Volunteers (IM) | nih.gov |

Preclinical Metabolism and Excretion Pathways

Aminoglycosides, including dibekacin, undergo minimal metabolic transformation in the body. researchgate.net Preclinical studies have consistently shown that dibekacin is primarily excreted unchanged through the kidneys. nih.govspandidos-publications.com

In a study with healthy human volunteers, it was found that the body clearance of dibekacin calculated from serum levels was not significantly different from the renal clearance calculated from urinary recovery and serum levels. nih.gov This indicates that renal excretion is the principal mechanism of elimination for the drug. nih.gov A very small fraction, typically 0.5-2% of the administered dose, is eliminated through the bile. The fact that dibekacin is found almost entirely in its unchanged, biologically active form in the urine underscores the limited extent of its metabolism.

Pharmacodynamic Modeling of Antibacterial Efficacy

Pharmacodynamic models are essential for predicting the antibacterial activity of an antibiotic. mdpi.com For dibekacin, these models are typically based on its in vitro activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. nih.govmdpi.com

Dibekacin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. MIC values have been determined for a variety of clinically relevant pathogens. For instance, the MIC for Staphylococcus aureus and Staphylococcus epidermidis is reported as 0.78 µg/mL. ncats.io It also shows activity against strains like Bacillus anthracis (0.39 µg/mL) and Klebsiella pneumoniae (0.39 µg/mL). ncats.io However, for some bacteria like Escherichia coli and Pseudomonas aeruginosa, the MIC can range widely, from less than 0.2 µg/mL to 100 µg/mL, indicating variable susceptibility among different strains. ncats.io

Interactive Table: MIC of Dibekacin Sulfate Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.78 | ncats.io |

| Staphylococcus epidermidis | 0.78 | ncats.io |

| Micrococcus flavus | 6.25 | ncats.io |

| Bacillus anthracis | 0.39 | ncats.io |

| Bacillus cereus | 1.56 | ncats.io |

| Escherichia coli | 0.2 - 100 | ncats.io |

| Pseudomonas aeruginosa | <0.2 - 100 | ncats.io |

| Klebsiella pneumoniae | 0.39 | ncats.io |

Time-Kill Curve Analysis of Bacterial Strains

Time-kill curve analysis provides a dynamic view of an antibiotic's bactericidal activity over time. These studies are crucial for understanding the rate and extent of bacterial killing, which helps in optimizing dosing regimens. googleapis.com The bactericidal effect of aminoglycosides like dibekacin is known to be concentration-dependent. nih.gov

While specific time-kill curve data for this compound against a wide range of bacteria were not available in the provided search results, the general principle for aminoglycosides is that higher concentrations lead to a more rapid and extensive reduction in bacterial viability. Such analyses are typically performed against key pathogens to establish the pharmacodynamic profile of the antibiotic. mdpi.comgoogleapis.com

Mechanisms of Cellular Toxicity Associated with Dibekacin Sulfate Preclinical and Mechanistic Focus

Molecular Basis of Ototoxicity

The ototoxicity of dibekacin (B1670413), like other aminoglycosides, is characterized by damage to the sensory hair cells of the cochlea, leading to hearing loss. karger.com This process begins at the basal, high-frequency end of the cochlea and progresses towards the apex with continued exposure. karger.com

Mechanisms of Hair Cell Entry (e.g., Mechano-Electric Transducer Channels, Endocytosis)

For dibekacin to exert its toxic effects, it must first enter the sensory hair cells. The primary route of entry is believed to be through the mechano-electric transducer (MET) channels located at the tips of the stereocilia on the apical surface of hair cells. medsci.orgfrontiersin.orgplos.orgresearchgate.netjci.org These non-selective cation channels are permeable enough to allow the passage of aminoglycoside molecules into the cell's cytoplasm. frontiersin.org

Several lines of evidence support the critical role of MET channels in aminoglycoside uptake:

Blockade of MET channels: Studies have shown that blocking MET channels with agents like curare, quinine, or amiloride (B1667095) significantly reduces the uptake of aminoglycosides and protects hair cells from their toxic effects. plos.org

Increased open probability: Conditions that increase the open probability of MET channels, such as a low calcium environment, enhance the entry of aminoglycosides into hair cells. plos.org

Intracellular Accumulation and Lysosomal Involvement in Auditory Hair Cells

Once inside the hair cells, aminoglycosides like dibekacin can accumulate in various organelles. A significant portion of the internalized drug is found within lysosomes, membrane-bound organelles containing digestive enzymes. frontiersin.orgnih.gov Evidence suggests that aminoglycosides are transported to and accumulate within these lysosomes. nih.gov This accumulation can lead to lysosomal enlargement and dysfunction. nih.govasm.org

The involvement of lysosomes in ototoxicity is supported by parallels with aminoglycoside-induced nephrotoxicity, where lysosomal accumulation in renal proximal tubular cells is a key event leading to cell death. nih.gov It is hypothesized that the rupture of these overloaded lysosomes could release the sequestered drug and hydrolytic enzymes into the cytoplasm, triggering cell death pathways. asm.org

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation in Otic Tissues

A crucial element in dibekacin-induced ototoxicity is the generation of reactive oxygen species (ROS). karger.comnih.gov ROS are highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components like lipids, proteins, and DNA. frontiersin.orgoatext.com

Mitochondria, the cell's primary energy producers, are a major source of ROS following aminoglycoside exposure. nih.govunmc.eduresearchgate.net Aminoglycosides are thought to interact with mitochondrial components, leading to mitochondrial dysfunction. mdpi.com This dysfunction disrupts the normal process of oxidative phosphorylation, resulting in an overproduction of ROS that overwhelms the cell's natural antioxidant defenses. frontiersin.orgoatext.com

The process of aminoglycoside-induced ROS generation has been observed to be rapid, with significant increases in superoxide and hydrogen peroxide detected within an hour of exposure in cochlear cells. nih.govunmc.edu This oxidative stress is a central mechanism leading to the apoptotic death of hair cells. nih.gov The preferential damage to outer hair cells in the basal turn of the cochlea may be linked to a higher metabolic rate and consequently greater intrinsic susceptibility to free radical damage in this region. karger.comfrontiersin.org

Endoplasmic Reticulum (ER) Stress and Intracellular Calcium Signaling in Cochlear Cells

The endoplasmic reticulum (ER) is another organelle implicated in dibekacin-induced ototoxicity. The ER plays a vital role in protein synthesis and folding, as well as in maintaining intracellular calcium homeostasis. nih.govfrontiersin.org The accumulation of unfolded or misfolded proteins within the ER leads to a condition known as ER stress, which can activate cell death pathways. frontiersin.org

Studies have shown that aminoglycoside treatment can induce ER stress in cochlear cells. frontiersin.orgfrontiersin.org This is evidenced by the upregulation of ER stress markers like BiP and CHOP. frontiersin.org The activation of the unfolded protein response (UPR), a signaling pathway triggered by ER stress, can lead to apoptosis if the stress is severe or prolonged. frontiersin.orgtdl.org

Furthermore, aminoglycosides can disrupt intracellular calcium signaling. nih.govsemanticscholar.org They can cause an elevation in intracellular calcium levels, potentially through mechanisms involving both the ER and mitochondria. frontiersin.orgsemanticscholar.org This dysregulation of calcium homeostasis can contribute to cellular dysfunction and apoptosis.

Molecular Basis of Nephrotoxicity

Dibekacin, like other aminoglycosides, can also cause damage to the kidneys, a condition known as nephrotoxicity. nih.govasm.org This toxicity primarily targets the epithelial cells of the proximal tubules. nih.govasm.org

Renal Proximal Tubule Cell Uptake and Subcellular Localization

Following glomerular filtration, a small but significant portion of the administered dibekacin is taken up by the epithelial cells of the S1 and S2 segments of the proximal tubules. nih.govasm.org This uptake is mediated by endocytosis, a process facilitated by the binding of the positively charged aminoglycoside molecules to negatively charged phospholipids (B1166683) on the apical membrane of these cells. mdpi.com The megalin-cubilin receptor complex on the apical membrane plays a key role in this endocytic process. droracle.aiscielo.br

Once inside the proximal tubule cells, dibekacin is primarily localized within endosomes and lysosomes. nih.govasm.orgasm.org Accumulation also occurs in the Golgi complex and the endoplasmic reticulum. nih.govasm.orgmdpi.com This sequestration within lysosomes leads to an enlargement of these organelles, a condition known as phospholipidosis, where the metabolism of phospholipids is disrupted. mdpi.com The severity of nephrotoxicity is directly related to the extent of this phospholipidosis. mdpi.com As the drug accumulates, lysosomes can swell and eventually rupture, releasing their contents and initiating cell necrosis. tdx.cat

Interaction with Cellular Phospholipids and Induction of Phospholipidosis

Dibekacin, as a member of the aminoglycoside class of antibiotics, is a cationic amphiphilic drug. This chemical property is central to its interaction with cellular components, particularly the phospholipids that form cellular and organellar membranes. The interaction between dibekacin and cellular phospholipids can lead to a condition known as drug-induced phospholipidosis (DIPL), a lysosomal storage disorder. medsafe.govt.nzevotec.com This phenomenon is characterized by the excessive accumulation of phospholipids within the lysosomes of cells, histologically observed as the formation of concentric lamellar structures called myeloid bodies. medsafe.govt.nzpnas.orgasm.org

The precise mechanisms underlying dibekacin-induced phospholipidosis are thought to involve two primary pathways:

Direct Drug-Lipid Complex Formation: One hypothesis suggests that the cationic dibekacin molecule binds directly to negatively charged phospholipids, such as phosphatidylinositol. medsafe.govt.nzasm.org This creates a drug-lipid complex that is resistant to enzymatic degradation by phospholipases within the lysosome. medsafe.govt.nzevotec.com

Inhibition of Phospholipase Activity: A more widely supported mechanism is the direct inhibition of lysosomal phospholipase activity. medsafe.govt.nzevotec.compnas.org Studies have demonstrated that dibekacin can inhibit both lysosomal phospholipase A and phospholipase C. pnas.org These enzymes are crucial for the catabolism of phospholipids. By inhibiting their function, dibekacin causes the substrate (phospholipids) to accumulate within the lysosome. pnas.orgucl.ac.be

The binding of aminoglycosides to phospholipids and the subsequent inhibition of phospholipases are influenced by the number and position of the cationic amino groups on the drug molecule, which interact with the anionic phosphate (B84403) groups of the lipids. asm.orgasm.org This electrostatic interaction is stronger in the acidic environment of the lysosome, which promotes the protonation of the drug's amine groups, effectively trapping the drug and exacerbating its inhibitory effects. ucl.ac.benih.gov The accumulation of these non-degradable lipids results in the swelling of lysosomes and the formation of the characteristic myeloid bodies. asm.orgnih.gov

Lysosomal Sequestration and Subsequent Cellular Damage in Renal Cells

The kidney, particularly the proximal tubule cells, is a primary site of dibekacin accumulation and toxicity. nih.govasm.org Following glomerular filtration, a significant portion of the administered dibekacin is taken up by the epithelial cells of the proximal tubules through endocytosis. nih.govbmj.com Once inside the cell, dibekacin is predominantly sequestered within the lysosomal compartment. asm.orgnih.govasm.org

This lysosomal sequestration is a key initiating event in renal cellular toxicity. nih.gov The high concentration of dibekacin within the acidic environment of the lysosome leads to the previously described inhibition of phospholipases and the induction of phospholipidosis. pnas.orgdntb.gov.ua This results in marked ultrastructural changes in the proximal tubule cells, most notably the enlargement of lysosomes, which become filled with myeloid bodies. nih.govasm.org

As the condition progresses, the integrity of the lysosomal membrane can be compromised. Later stages of toxicity are associated with the apparent rupture of these engorged lysosomes. nih.gov The leakage of lysosomal contents, including acidic hydrolases and the sequestered drug, into the cytoplasm can trigger a cascade of damaging events. embopress.org This can lead to oxidative stress, mitochondrial damage, and ultimately, cell death through apoptosis or necrosis. embopress.orgcolab.ws Autophagy is a cellular process that can sequester damaged lysosomes to maintain cellular homeostasis, but under conditions of overwhelming damage, this protective mechanism can be insufficient, leading to kidney injury. embopress.org

Pathways of Renal Cellular Dysfunction in Preclinical Models

In preclinical models, dibekacin-induced nephrotoxicity manifests as a series of functional and structural alterations in the kidneys. colab.wsnih.gov The accumulation of the drug in proximal tubule cells is the primary trigger for a multifactorial process of cellular dysfunction. colab.wsnih.gov

Key pathways identified in these models include:

Acute Tubular Necrosis and Apoptosis: The primary pathogenic mechanism is toxicity to the proximal tubule cells. colab.wswjbphs.com High intracellular concentrations of dibekacin induce cellular oxidative stress, which in turn activates apoptotic pathways, leading to programmed cell death. colab.ws This results in the loss of the tubular epithelium, tubular necrosis, and the formation of obstructive casts within the tubular lumen. nih.govnih.gov

Tubular Dysfunction: Even before overt cell death, signs of tubular dysfunction are evident. These include the shedding of brush-border enzymes (like alanylaminopeptidase) and the release of lysosomal enzymes (such as N-acetyl-beta-glucosaminidase) into the urine. nih.govasm.org There is also decreased reabsorption of filtered low-molecular-weight proteins and electrolytes, leading to phenomena like phospholipiduria and wasting of potassium, magnesium, and calcium. nih.gov

Impaired Glomerular Filtration: While the primary damage is tubular, the glomerular filtration rate (GFR) eventually declines. This is thought to be a secondary effect resulting from a combination of factors, including tubular obstruction by necrotic debris and activation of the renin-angiotensin system, which causes local vasoconstriction. nih.gov In rat models, a single injection of dibekacin can induce acute renal failure, characterized by elevated blood urea (B33335) nitrogen (BUN) values. colab.wsnih.gov

The severity of these effects is dose-dependent. nih.govcolab.ws Preclinical studies in rabbits have shown that higher doses of dibekacin lead to more significant tubular vacuolar degeneration and necrosis compared to lower doses. asm.org

Development of Less Toxic Derivatives and Analogues

The significant nephrotoxicity associated with dibekacin and other aminoglycosides has driven considerable research into developing derivatives with an improved therapeutic index. nih.govresearchgate.net The goal is to retain or enhance antibacterial efficacy while reducing toxicity to mammalian cells, particularly those in the kidney and inner ear. nih.gov

Structural Modifications for Enhanced Organ Selectivity

Structural modifications of the dibekacin molecule have been explored to reduce its toxicity. biorxiv.orgasm.org These modifications are often designed to alter the drug's interaction with mammalian cell membranes and enzymes without compromising its ability to bind to the bacterial ribosome. nih.gov

Key strategies include:

N-1 Acylation: One of the most successful strategies has been the modification of the N-1 amino group of the 2-deoxystreptamine (B1221613) ring. The semisynthetic derivative Arbekacin (B1665167) (N-1-AHB-dibekacin) was developed by adding an (S)-4-amino-2-hydroxybutyryl (AHB) group at this position. nih.govnih.gov This modification was found to be effective in lowering the acute toxicity of the parent compound. nih.gov

Fluorination: The introduction of fluorine atoms at positions such as 5, 3', or 3'' has been investigated. ucl.ac.benih.govasm.org It is hypothesized that the electron-withdrawing nature of fluorine reduces the basicity of adjacent amino groups. This decreased basicity could lead to a reduced level of binding to the negatively charged phospholipids in mammalian cell membranes. ucl.ac.beasm.org

Hydroxyl Group Modification: Research has also focused on altering the hydroxyl groups of the sugar rings. For instance, converting the 2''-hydroxyl group of dibekacin into an amino group has been explored to create derivatives with potentially lower toxicity and activity against resistant bacteria. researchgate.netgoogle.com

| Derivative/Analogue | Structural Modification from Dibekacin | Reported Effect on Toxicity | Reference |

| Arbekacin | Addition of (S)-4-amino-2-hydroxybutyryl (AHB) side chain at N-1 position | Lower acute lethal toxicity (LD50) compared to dibekacin. | nih.gov |

| 5-fluoro derivatives | Introduction of a fluorine atom at position 5 | Increased 50% lethal doses (LD50), suggesting reduced toxicity. | asm.orgsci-hub.se |

| 2''-amino-2''-deoxydibekacin | Conversion of the 2''-hydroxyl group to an amino group | Designed for low toxicity, though specific comparative data is limited. | google.com |

Mechanistic Characterization of Reduced Toxicity Profiles

The reduced toxicity of dibekacin derivatives is mechanistically linked to the structural changes they incorporate. The primary mechanism for reduced nephrotoxicity appears to be a decreased interaction with and accumulation in renal proximal tubule cells. asm.orgasm.org

Reduced Phospholipid Binding: Derivatives with substitutions at the N-1 position, such as arbekacin and amikacin (B45834), exhibit reduced binding to acidic phospholipids and are less potent inhibitors of lysosomal phospholipases compared to their parent compounds. asm.org The presence of the N-1 side chain is thought to alter the orientation and interaction of the molecule with phospholipid bilayers, thereby mitigating the primary cause of phospholipidosis. ucl.ac.be

These findings suggest that rational design, focusing on modifications that decrease phospholipid interactions while preserving antibacterial ribosomal binding, is a viable strategy for developing safer aminoglycoside antibiotics. nih.govasm.org

Advanced Analytical and Biophysical Characterization Methodologies

Chromatographic Techniques for Purity, Quantification, and Impurity Profiling

Chromatographic methods are fundamental for the quality control of Dibekacin (B1670413) sulfate (B86663), enabling its separation, quantification, and the profiling of process-related impurities. Due to the lack of a significant UV-absorbing chromophore in its structure, direct UV detection is challenging. innovareacademics.inpragolab.cz Consequently, various alternative and derivatization techniques are employed.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of Dibekacin analysis. innovareacademics.insdiarticle4.com Methods often utilize ion-pairing reversed-phase liquid chromatography (IP-RPLC) to handle the hydrophilic and positively charged nature of the molecule. pragolab.czasm.orgbibliomed.org Common detectors include the Evaporative Light Scattering Detector (ELSD), which is a universal detector not reliant on chromophores, and the Pulsed Electrochemical Detector (PED), which offers high sensitivity for aminoglycosides. pragolab.czsdiarticle4.comresearchgate.net

For enhanced sensitivity and specificity, especially in biological matrices like serum, post-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection is a well-established method. innovareacademics.inasm.org Pre-column derivatization with reagents such as phenylisocyanate has also been successfully applied. innovareacademics.in The Japanese Pharmacopoeia describes a post-column derivatization method for impurity analysis. researchgate.net

Impurity profiling is critical, as unreacted starting materials or by-products from synthesis, such as Kanamycin (B1662678) B, can be present. ingentaconnect.com Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem MS (LC-MS/MS) are invaluable for identifying and characterizing these impurities, even without authentic standards. researchgate.netingentaconnect.comulisboa.pt For instance, in the synthesis of Arbekacin (B1665167) from Dibekacin, impurities such as 3-N-γ-aminohydroxybutyric (AHB)-dibekacin and 1,3-N,N-di-AHB-dibekacin have been identified using these hyphenated techniques. ingentaconnect.comingentaconnect.com

| Technique | Column | Mobile Phase / Eluent | Detection Method | Application | Reference |

|---|---|---|---|---|---|

| IP-RPLC-FL | Reverse-phase | Not specified; post-column derivatization with o-phthalaldehyde | Fluorescence | Quantification in serum | asm.org |

| HPLC-ELSD | Agilent SB-C18 | 200 mM trifluoroacetic acid – acetonitrile (B52724) (91:9) | ELSD | Quantification and related substances | researchgate.net |

| LC-PED | Pursuit pentafluorophenylpropyl (PFP) | Not specified | Pulsed Electrochemical Detection (PED) | Impurity analysis | researchgate.netnih.gov |

| LC-MS/MS | Hypersil Gold PFP | Not specified | Tandem Mass Spectrometry | Quantification in human serum | researchgate.net |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the definitive structural confirmation of Dibekacin sulfate and for analyzing its conformation and interactions.

NMR spectroscopy is a powerful tool for the complete structural elucidation of Dibekacin. hebmu.edu.cn One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. google.comgoogle.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, which is crucial for assigning complex structures and identifying impurities or derivatives. ingentaconnect.comingentaconnect.comresearchgate.net For example, 2D-NMR was instrumental in characterizing impurities formed during the synthesis of Arbekacin from Dibekacin, confirming the specific positions of side-chain substitutions. ingentaconnect.com

| Spectroscopic Technique | Reported Data / Findings | Reference |

|---|---|---|

| ¹H-NMR | Spectrum in D₂O (pD 2) confirms the proton framework of the molecule. | google.comgoogle.com |

| ¹³C-NMR | Spectrum in D₂O (pD 2) confirms the carbon skeleton. | google.comgoogle.com |

| Mass Spectrometry (FD-MS) | [M+H]⁺ ion observed at m/z 452 (for Dibekacin base). | ingentaconnect.com |

| Infrared (IR) Spectroscopy | Characteristic absorption bands at 3400, 2940, 1650, 1580, 1460, 1390, 1340, 1040 cm⁻¹. | google.com |

| UV-Vis Spectroscopy | No specific absorption in the UV-visible range. | google.comgoogle.com |

Mass spectrometry is used to determine the molecular weight of Dibekacin and its impurities and to gain structural information through fragmentation analysis. hebmu.edu.cn Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) or Field Desorption (FD-MS) are commonly used. ingentaconnect.comgoogle.com Tandem mass spectrometry (MS/MS) is particularly useful for impurity profiling. ingentaconnect.comulisboa.pt By analyzing the fragmentation patterns of the parent ion, the structure of related substances can be proposed. For instance, ESI-MS/MS analysis of Arbekacin and its impurities (including the precursor Dibekacin) revealed characteristic fragmentation pathways, such as the glycosidic cleavage between the aminocyclitol rings, which helped confirm the location of side chains. ingentaconnect.com

As an aminoglycoside, Dibekacin lacks a chromophore that absorbs significantly in the ultraviolet-visible (UV-Vis) region, a property that necessitates the use of alternative chromatographic detectors. pragolab.czgoogle.comgoogle.com Infrared (IR) spectroscopy, however, provides a characteristic fingerprint for the molecule. The IR spectrum of Dibekacin shows strong absorption bands corresponding to O-H and N-H stretching (around 3400 cm⁻¹), C-H stretching (around 2940 cm⁻¹), and various bending vibrations for amine and hydroxyl groups. google.comgoogle.com

Mass Spectrometry (MS) Applications

X-Ray Crystallography and Cryo-Electron Microscopy of Ribosome-Antibiotic Complexes

Understanding the therapeutic action and resistance mechanisms of Dibekacin requires visualizing its interaction with its biological targets. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structures of these complexes at atomic or near-atomic resolution.

While a structure of Dibekacin bound to the ribosome is not explicitly detailed in the search results, studies on its direct derivative, Arbekacin, and other closely related aminoglycosides provide significant insights. researchgate.netnih.gov Cryo-EM structures of the bacterial ribosome in complex with Arbekacin show that it binds to the canonical aminoglycoside binding pocket at helix 44 (h44) of the 16S rRNA, near the decoding A site. nih.gov These structures reveal how the core scaffold of the antibiotic, which is shared with Dibekacin, interacts with conserved rRNA nucleotides like A1408 and G1494. nih.govethz.ch

Furthermore, X-ray crystallography has been used to solve the structure of Dibekacin bound to an aminoglycoside-modifying enzyme, APH(2″)-Ia. asm.org The crystal structure showed that Dibekacin binds in a conformation very similar to that of Kanamycin, fitting into a conserved binding pocket for the neamine (B104775) rings of the antibiotic. asm.org Such structural data are crucial for understanding enzyme-mediated resistance and for the rational design of new antibiotics that can evade these enzymes. nih.govasm.org

Computational Chemistry and Molecular Dynamics Simulations for Binding Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing dynamic insights into the binding of Dibekacin to its targets. These in-silico approaches can predict binding poses, calculate binding free energies, and analyze the network of interactions that stabilize the antibiotic-target complex. nih.govacs.org

MD simulations of aminoglycosides bound to their target sites, such as the ribosomal A site or ion channels, can reveal the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) over time. nih.govresearchgate.net For example, simulations have been used to study the interaction of various aminoglycosides with Kir4.1 channels, where the drugs were shown to form multiple hydrogen bonds with key residues, effectively plugging the channel's central cavity. nih.gov Similar computational pipelines can be applied to Dibekacin to understand its interaction with the bacterial ribosome in detail. researchgate.net By analyzing the interactions of Arbekacin's unique side chain through structural and computational methods, researchers have elucidated the molecular basis for its higher potency compared to Dibekacin, attributing it to additional stabilizing interactions with rRNA nucleobases. nih.gov

Microbiological Assays for Bioactivity and Potency Determination

Microbiological assays are fundamental for determining the biological activity and potency of antibiotics, including this compound. dergipark.org.trnih.gov These methods are based on the principle of measuring the inhibitory effect of the antibiotic on the growth of susceptible microorganisms. google.com Unlike chemical methods that quantify the concentration of a substance, microbiological assays provide a direct measure of its bioactivity, which is crucial for an antimicrobial agent. dergipark.org.trnih.gov The two primary types of microbiological assays used for this compound are agar (B569324) diffusion assays and dilution methods.

The agar diffusion method is a widely used technique for determining antibiotic potency. innovareacademics.in This assay relies on the diffusion of the antibiotic from a source (such as a cylinder or a paper disc) through a solid agar medium that has been inoculated with a susceptible test microorganism. As the antibiotic diffuses, it creates a concentration gradient, resulting in a circular area around the source where bacterial growth is inhibited. The size of this "zone of inhibition" is proportional to the concentration and bioactivity of the antibiotic. google.com

For the potency determination of this compound, a common approach is the cylinder-plate method using specific test organisms. asm.org The potency of a test sample is calculated by comparing the size of its inhibition zone to that produced by a known concentration of a Dibekacin reference standard. Pharmacopoeias often specify standard strains for these assays to ensure consistency and reproducibility. atcc.org For instance, Bacillus subtilis ATCC 6633 is a frequently used test organism for assaying Dibekacin and other aminoglycosides. asm.orgnih.govnih.gov The Japanese Pharmacopoeia also lists Bordetella bronchiseptica ATCC 4617 as a suitable test organism for this compound assays. atcc.org The accuracy of the agar diffusion assay is dependent on several factors, including the composition and pH of the agar medium, the concentration of the inoculum, and the incubation temperature and time. innovareacademics.in

Table 1: Test Organisms and Media for this compound Agar Diffusion Assay

| Test Organism | Assay Medium | Reference(s) |

|---|---|---|

| Bacillus subtilis ATCC 6633 | Streptomycin assay agar | asm.orgnih.gov |

Dilution methods, including broth dilution and agar dilution, are primarily used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. normsplash.com

In the broth dilution method, serial twofold dilutions of this compound are prepared in a liquid growth medium in tubes or microtiter plates. acs.org Each tube or well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration that completely inhibits growth. normsplash.comacs.org This method is considered a reference standard by bodies like the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing. nih.gov Research has utilized broth microdilution to evaluate the activity of Dibekacin against various bacteria, including those expressing specific resistance enzymes like aminoglycoside 2''-phosphotransferase (APH(2'')). nih.gov

The agar dilution method involves incorporating serial dilutions of this compound directly into molten agar, which is then poured into Petri dishes. nih.gov The surface of the agar for each concentration is then inoculated with a standardized number of test organisms. After incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration of the antibiotic that inhibits this growth. nih.gov This technique was used, for example, to determine the MIC of Dibekacin against clinical isolates of Neisseria gonorrhoeae. nih.gov

The data generated from these assays, particularly MIC values, are critical for understanding the spectrum of activity of this compound and for monitoring the emergence of bacterial resistance.

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for Dibekacin

| Organism | Condition/Strain | MIC (µg/mL) | Assay Method | Reference(s) |

|---|---|---|---|---|

| Escherichia coli JM83 | Control (no vector) | 0.5 | Broth Microdilution | nih.gov |

| Escherichia coli JM83 | Harboring pBluescript::aph(2”)-If | 32 | Broth Microdilution | nih.gov |

| Escherichia coli JM83 | Harboring pBluescript::aph(2”)-Ia | 32 | Broth Microdilution | nih.gov |

Novel Research Applications and Future Directions

Dibekacin (B1670413) Sulfate (B86663) as a Tool for Fundamental Antibiotic Resistance Research

Dibekacin sulfate serves as a critical molecular probe in the study of antibiotic resistance mechanisms. ontosight.ai Its primary mode of action involves binding to the 30S subunit of the bacterial ribosome, which inhibits protein synthesis and leads to bacterial cell death. ontosight.aipatsnap.com This interaction is a focal point for research into how bacteria evolve to evade the effects of aminoglycosides.

Key areas of research include:

Enzymatic Modification: Dibekacin is a substrate for various aminoglycoside-modifying enzymes (AMEs), which are a primary cause of resistance. ontosight.airesearchgate.net Research focuses on understanding how enzymes like aminoglycoside acetyltransferases (AACs) and aminoglycoside phosphotransferases (APHs) inactivate dibekacin. frontiersin.org For instance, the bifunctional enzyme AAC(6')-APH(2") can modify dibekacin, and the ANT(2″)-Ia enzyme is also known to inactivate it. nih.govsemanticscholar.org

Ribosomal Alterations: Studies investigate mutations in the bacterial ribosome that prevent or reduce the binding affinity of dibekacin, thereby conferring resistance. nih.gov

Efflux Pumps: Research has shown that efflux pumps, such as the MexXY-OprM system in Pseudomonas aeruginosa, can reduce the intracellular concentration of dibekacin, contributing to resistance.

By studying how bacteria become resistant to dibekacin, scientists can gain broader insights into the evolution of antibiotic resistance, which is a global health threat. frontiersin.org

Design and Development of New Antibiotic Scaffolds Based on Dibekacin Architecture

The chemical structure of dibekacin provides a foundational scaffold for the rational design of new and more potent antibiotics. nih.gov As a 3',4'-dideoxy derivative of kanamycin (B1662678) B, its structure was intentionally designed to be more stable against certain bacterial enzymes.

Current research in this area includes:

Structural Modifications: Scientists are exploring further modifications to the dibekacin molecule to enhance its efficacy against resistant strains. nih.gov A notable example is the development of arbekacin (B1665167), which is derived from dibekacin by adding a (S)-4-amino-2-hydroxybutyryl (AHB) group to the N-1 position. nih.govdovepress.comresearchgate.net This modification helps arbekacin to resist inactivation by enzymes that can affect dibekacin. nih.govnih.gov

Hybrid Antibiotics: Research is being conducted on creating hybrid molecules that combine the structural features of dibekacin with other classes of antibiotics to create compounds with novel mechanisms of action or broader spectrums of activity.

These efforts aim to develop next-generation aminoglycosides that can overcome existing resistance mechanisms and provide new therapeutic options. researchgate.net

Investigation of Synergistic Antibacterial Combinations in Preclinical Models

The investigation of this compound in combination with other antimicrobial agents is a promising area of preclinical research. This approach aims to enhance antibacterial efficacy, overcome resistance, and potentially reduce the required doses of individual drugs.

Research has shown that arbekacin, a derivative of dibekacin, exhibits a synergistic effect when combined with beta-lactam antibiotics against multidrug-resistant Gram-negative bacteria like P. aeruginosa and Acinetobacter baumannii. researchgate.net This suggests that similar synergistic interactions could be explored with dibekacin itself. The rationale behind such combinations is that one agent may weaken the bacterial defenses, allowing the other to be more effective.

Applications in Targeted Drug Delivery Systems and Localized Release Research

Researchers are exploring the use of this compound in advanced drug delivery systems to enhance its therapeutic index by targeting the infection site and minimizing systemic exposure.

One notable application is the incorporation of dibekacin into catheter coatings. A study demonstrated that this significantly reduced infection rates caused by gram-negative bacteria, showcasing the potential for localized drug release to prevent device-associated infections. Another area of investigation involves the intrathoracic administration of dibekacin in animal models, which has shown effective local delivery for treating infections like pleurisy.

Studies on Gene Expression Modulation and Cellular Signaling Pathways by this compound

This compound's interaction with the bacterial ribosome has downstream effects on bacterial gene expression and cellular signaling. Research in this domain seeks to understand these broader physiological consequences of antibiotic exposure.

Studies on Mycobacterium abscessus have utilized gene deletion techniques to investigate the roles of specific genes, such as aac(2ʹ) and eis2, in conferring resistance to aminoglycosides, including dibekacin. oup.com Deletion of aac(2ʹ), for example, increased the susceptibility of M. abscessus to dibekacin. oup.com Furthermore, research into the transcriptional activator AarP in Providencia stuartii has revealed its role in regulating the expression of the aac(2')-Ia gene, which in turn affects susceptibility to aminoglycosides. nih.gov Such studies provide a deeper understanding of the genetic and regulatory networks that respond to antibiotic stress.

Veterinary Research Applications and Animal Health Studies

This compound and other aminoglycosides are also relevant in the context of veterinary medicine. drugcentral.orgmdpi.comencyclopedia.pub Research in this area focuses on the treatment of bacterial infections in animals and the surveillance of antibiotic resistance in animal populations. onehealthtrust.org

Kanamycin B, the precursor to dibekacin, is used in veterinary applications. google.com Aminoglycosides, including dibekacin, are effective against a range of Gram-negative aerobic bacteria that can cause infections in animals. mdpi.comencyclopedia.pub However, the use of antibiotics in food-producing animals is a significant concern due to the potential for the development and spread of antibiotic-resistant bacteria to humans. onehealthtrust.org Therefore, research also includes the development of analytical methods to detect veterinary drug residues in animal-derived foods. mdpi.com

Environmental Fate and Ecotoxicological Impact Research

The environmental fate and ecotoxicological impact of antibiotics like this compound are of growing concern. Research in this area investigates the persistence, degradation, and potential effects of these compounds in the environment.

Important considerations for the environmental impact of this compound include:

Disposal: Proper disposal methods, such as incineration at a licensed chemical destruction plant, are recommended to prevent environmental contamination. chemicalbook.comcapotchem.com It is advised not to discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed. chemicalbook.com

Degradation: this compound is stable at a pH of 4-6 but degrades in alkaline conditions. It decomposes at temperatures above 200°C.

Toxicity to Aquatic Life: While specific data on the ecotoxicity of this compound is limited, the general guidelines for handling and disposal emphasize preventing its entry into drains and waterways to avoid harm to aquatic organisms. chemicalbook.comaksci.combiosynth.com

Further research is needed to fully understand the environmental risks associated with the use and disposal of this compound.

Q & A

Advanced Research Questions

Q. What experimental models are optimal for resolving contradictions in Dibekacin sulfate’s reported efficacy against multidrug-resistant Gram-negative bacteria?

- Methodological Answer : Discrepancies arise from variations in bacterial strains, inoculum size, and testing media (e.g., cation-adjusted Mueller-Hinton broth vs. human serum). Use standardized CLSI/EUCAST guidelines for MIC determination. Cross-validate findings with genomic analysis (e.g., armA or rmtB aminoglycoside-resistance genes) to clarify resistance mechanisms .

- Example Data Conflict :

| Study | MIC (μg/mL) for P. aeruginosa | Media Used | Resistance Genes Detected |

|---|---|---|---|

| A | 8 | CAMHB | None |

| B | 32 | Serum-supplement | rmtB |

Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for this compound’s pharmacokinetic/pharmacodynamic (PK/PD) parameters?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling with parameters like volume of distribution (Vd) and renal clearance (CLrenal). Validate against in vivo rodent data, adjusting for species-specific glomerular filtration rates. Incorporate protein-binding assays (e.g., ultrafiltration) to refine free drug concentrations .

Q. What strategies mitigate methodological bias in studies comparing this compound to newer aminoglycosides?

- Methodological Answer : Ensure blinding during susceptibility testing and randomize treatment groups. Use non-inferiority trial designs with predefined margins (ΔMIC ≤2 dilutions). Report 95% confidence intervals for MIC90 values and adjust for covariates (e.g., baseline renal function) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s ototoxicity in preclinical models?

- Methodological Answer : Variability in ototoxicity studies often stems from differences in dosing regimens (e.g., once-daily vs. continuous infusion) and animal models (e.g., guinea pigs vs. mice). Conduct histopathological evaluations of cochlear hair cells and measure auditory brainstem responses (ABRs) under standardized protocols. Compare results using meta-analysis tools (e.g., RevMan) to quantify heterogeneity .

Methodological Guidelines

- Experimental Design : Follow PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

- Statistical Rigor : For animal studies, adhere to ARRIVE guidelines; report exact p-values and effect sizes rather than dichotomous significance .

- Reproducibility : Publish raw HPLC chromatograms and NMR spectra in supplementary materials to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.